Hexachlorophosphazene

Vue d'ensemble

Description

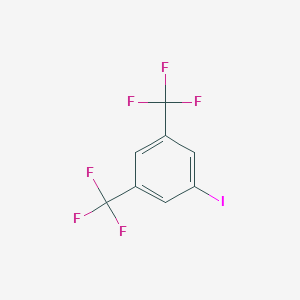

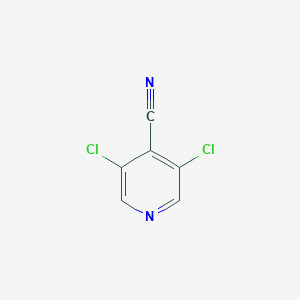

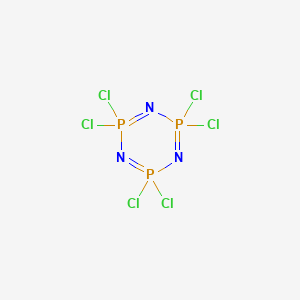

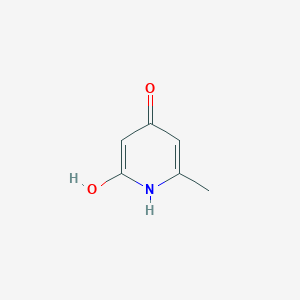

Hexachlorophosphazene is an inorganic compound with the formula (NPCl2)3. The molecule has a cyclic, unsaturated backbone consisting of alternating phosphorus and nitrogen centers .

Synthesis Analysis

The synthesis of hexachlorophosphazene was first reported by von Liebig in 1834. They found that phosphorus pentachloride and ammonia react exothermically to yield a new substance that could be washed with cold water to remove the ammonium chloride coproduct . The reaction of PCl5 and NH4Cl affords substances with the empirical formula PNCl2 .

Molecular Structure Analysis

Hexachlorophosphazene has a cyclic, unsaturated backbone consisting of alternating phosphorus and nitrogen centers . The molecule can be viewed as a trimer of the hypothetical compound N≡PCl2 .

Chemical Reactions Analysis

Hexachlorophosphazene has found applications in research by enabling aromatic coupling reactions between pyridine and either N, N-dialkylanilines or indole, resulting in 4,4’-substituted phenylpyridine derivatives .

Physical And Chemical Properties Analysis

Hexachlorophosphazene has a molecular formula of Cl6N3P3, an average mass of 347.659 Da, and a monoisotopic mass of 344.743622 Da . It appears as a colourless solid, with a density of 1.98 g/mL at 25 °C . It decomposes above 167 °C .

Applications De Recherche Scientifique

Synthesis of “Dandelion” Dendrimers

Phosphonitrilic chloride trimer: is utilized as a reagent in the synthesis of spherical dendrimers, often referred to as “dandelion” dendrimers . These highly branched, tree-like structures are significant in the field of nanomedicine for drug delivery systems due to their ability to encapsulate therapeutic agents within their interior voids.

Ring-Opening Polymerization

This compound plays a crucial role in ring-opening polymerization processes . The resulting polymers have applications ranging from high-performance materials to biocompatible substances, owing to their customizable properties such as thermal stability and mechanical strength.

Ligand for Transition Metals

Hexachlorophosphazene acts as a ligand or ligand precursor for transition metals . This application is pivotal in catalysis and materials science, where it can help in the formation of metal complexes that are used as catalysts in various chemical reactions.

P-Cl Bond Substitution Reactions

The study of P-Cl bond substitution reactions is another area where this compound finds its use . Researchers can modify the compound by replacing chlorine atoms with other groups, leading to new materials with diverse properties.

Flame Retardancy

Due to its high nitrogen and phosphorus content, Hexachlorophosphazene is investigated for its flame retardant properties . It can be incorporated into polymers to enhance their resistance to fire, making them safer for use in a variety of applications.

Dielectric Properties

The dielectric properties of Hexachlorophosphazene make it a candidate for use in the electrical field . Its potential to serve as an insulating material is of particular interest in the development of electronic devices.

Aromatic Coupling Reactions

In organic synthesis, Hexachlorophosphazene enables aromatic coupling reactions, which are useful for creating complex organic compounds . This application is crucial in the pharmaceutical industry for the development of new drugs.

Biomedical Applications

Polyphosphazenes derived from Hexachlorophosphazene are a promising class of biomaterials for medical and pharmaceutical fields . Their unique properties, such as biocompatibility and bioactivity, make them suitable for applications like tissue engineering and drug delivery.

Mécanisme D'action

Target of Action

Phosphonitrilic chloride trimer, also known as Hexachlorophosphazene, is a versatile compound that primarily targets the formation of polyphosphazenes . It serves as a precursor for the synthesis of these polymers, which have a wide range of applications in various fields .

Mode of Action

Hexachlorophosphazene interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the ring structure of the Hexachlorophosphazene molecule, leading to the formation of linear or branched polymers . The chlorine atoms in the Hexachlorophosphazene molecule can be easily substituted by other groups, allowing for the creation of a variety of polyphosphazenes with different properties .

Biochemical Pathways

The primary biochemical pathway affected by Hexachlorophosphazene is the synthesis of polyphosphazenes . The ring-opening polymerization of Hexachlorophosphazene leads to the formation of polydichlorophosphazene, which can then undergo further reactions to form a variety of polyphosphazenes . These polymers have a wide range of applications, including the production of flame retardants, special rubbers, electronic materials, and medical and pharmaceutical materials .

Pharmacokinetics

It’s important to note that the properties of the resulting polyphosphazenes can vary widely depending on the substituents attached to the phosphorus atoms in the polymer .

Result of Action

The primary result of Hexachlorophosphazene’s action is the formation of polyphosphazenes . These polymers have a wide range of properties and uses, depending on the substituents attached to the phosphorus atoms. For example, they can be used as catalyst precursors for ethylene oligomerization . The oligomerization products were mainly low-carbon olefins (C4 and C6) .

Action Environment

The action of Hexachlorophosphazene is influenced by various environmental factors. For instance, the ring-opening polymerization of Hexachlorophosphazene typically requires heat . Furthermore, the substitution reactions that lead to the formation of different polyphosphazenes can be influenced by the nature of the substituent and the reaction conditions . It’s also worth noting that Hexachlorophosphazene is a stable compound that can resist acid, alkali, and high temperatures .

Safety and Hazards

Orientations Futures

There is large academic interest in hexachlorophosphazene relating to the phosphorus-nitrogen bonding and phosphorus reactivity . Derivatives of noted interest include the hexalkoxyphosphazene lubricants obtained from nucleophilic substitution of hexachlorophosphazene with alkoxides . Biodegradable polyphosphazenes have drawn significant interest as regenerative engineering materials for their synthetic flexibility in designing into materials with a wide range of mechanical properties, degradation rates, and chemical functionality .

Propriétés

IUPAC Name |

2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIJTWDKTYCPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NPCl2)3, Cl6N3P3 | |

| Record name | Hexachlorophosphazene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexachlorophosphazene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-98-5 | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061331 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonitrilic chloride trimer | |

CAS RN |

940-71-6 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2,4,6-triphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROCYCLOTRIPHOSPHATRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VR28MTM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)